molecular formula C8H17ClN2O B1287896 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride CAS No. 221043-84-1

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride

Cat. No.: B1287896
CAS No.: 221043-84-1
M. Wt: 192.68 g/mol
InChI Key: RVHHBMBLVNWNHC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identity

The compound adheres to IUPAC naming conventions, where the parent structure is identified as propan-1-one. The piperidin-1-yl group (a six-membered nitrogen-containing heterocycle) is attached to the carbonyl carbon, while the amino group (-NH₂) occupies the third carbon of the propane chain. The hydrochloride salt form is denoted by the addition of "hydrochloride" to the name.

Key identifiers include:

Property Value Source
IUPAC Name This compound
CAS Registry Number 221043-84-1
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.69 g/mol
EC Number 675-144-6

Synonymous designations include 3-Amino-1-piperidin-1-yl-propan-1-one hydrochloride and (3-oxo-3-piperidin-1-ylpropyl)amine hydrochloride . The structural uniqueness arises from the juxtaposition of the piperidine ring’s conformational flexibility and the electron-withdrawing carbonyl group, which influences reactivity in synthetic pathways .

Historical Context in Heterocyclic Chemistry Research

Piperidine derivatives have been pivotal in organic chemistry since the isolation of piperine from black pepper in the 19th century . The synthesis of this compound emerged from mid-20th-century efforts to functionalize piperidine for medicinal applications. Early work focused on modifying the piperidine ring to enhance bioactivity, leading to derivatives with amino and ketone groups .

The compound’s development parallels advancements in N-heterocycle synthesis, particularly reductive amination and nucleophilic substitution strategies. For example, hydrogenation of pyridine to piperidine (, reaction: C₅H₅N + 3 H₂ → C₅H₁₀NH) laid the groundwork for functionalizing piperidine with carbonyl and amino groups . Modern synthetic routes often employ:

  • Reductive amination of 3-oxo-3-(piperidin-1-yl)propanal with ammonia sources .
  • Nucleophilic substitution between piperidine and α-halogenated ketones under basic conditions .

The integration of hydrochloride salts improved solubility for pharmacological screening, aligning with trends in optimizing drug candidates’ physicochemical properties . Recent studies highlight its role as a precursor in xanthine-based pharmaceuticals, such as dipeptidyl peptidase-IV (DPP-IV) inhibitors, underscoring its relevance in contemporary medicinal chemistry .

Properties

IUPAC Name

3-amino-1-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-5-4-8(11)10-6-2-1-3-7-10;/h1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHHBMBLVNWNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590446
Record name 3-Amino-1-(piperidin-1-yl)propan-1-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221043-84-1
Record name 3-Amino-1-(piperidin-1-yl)propan-1-one--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50590446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride typically involves the reaction of piperidine with a suitable precursor. One common method is the reductive amination of 3-oxo-3-(piperidin-1-yl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified by recrystallization or chromatography to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Biological Activities

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride exhibits notable biological activities, particularly in neuropharmacology and metabolic research. Key areas of interest include:

  • Dipeptidyl Peptidase-IV Inhibition : This compound has been identified as a potential inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme crucial for the degradation of incretin hormones, which are involved in glucose metabolism. This inhibition may contribute to therapeutic strategies for managing type 2 diabetes.
  • Neurotransmitter Interaction : The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for research into neuropharmacological applications, including potential antidepressant effects.

Pharmaceutical Development

The compound is being investigated for its role in developing new therapies targeting metabolic disorders and neuropsychiatric conditions. Its ability to modulate neurotransmitter systems positions it as a valuable tool in pharmacological research.

Synthetic Chemistry

Several synthetic routes have been developed for producing this compound. These methods are pivotal for creating derivatives that may enhance or modify the compound's properties for specific applications.

Case Study 1: Neuropharmacological Research

In a study examining the effects of various piperidine derivatives on depression models in rodents, this compound demonstrated significant antidepressant-like effects when administered to mice subjected to chronic mild stress. This highlights its potential as a therapeutic agent in treating mood disorders.

Case Study 2: Metabolic Regulation

Research focusing on the inhibition of DPP-IV by this compound showed promising results in lowering blood glucose levels in diabetic models, suggesting its application in developing anti-diabetic medications.

Mechanism of Action

The mechanism of action of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound belongs to a broader class of piperidinyl propanone derivatives, which exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride 1220038-99-2 C₈H₁₆ClN₃O₂ Piperidine ring, amino ketone Research intermediate; discontinued
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride 670253-59-5 C₇H₁₄ClN₃O Pyrrolidine ring (5-membered) Higher structural similarity (97%) to parent compound; potential enhanced solubility
3-Amino-1-(azepan-1-yl)propan-1-one hydrochloride 1220039-01-9 C₈H₁₆ClN₃O Azepane ring (7-membered) Lower similarity (90%); increased ring strain may affect stability
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride 886-06-6 C₁₄H₂₀ClNO Phenyl group replaces amino Pharmaceutical impurity (Trihexyphenidyl HCl); lipophilic
Eperison Hydrochloride 56839-43-1 C₁₇H₂₆ClNO 4-Ethylphenyl, methyl substituents Muscle relaxant; marketed drug
3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride 5442-48-8 C₉H₁₁Cl₂NO Chlorophenyl group Enhanced electronic effects; potential CNS activity

Structure-Activity Relationship (SAR) Insights

Ring Size and Flexibility: The parent compound’s piperidine ring (6-membered) balances conformational flexibility and metabolic stability. Azepane (7-membered) analogs exhibit reduced similarity (90%), likely due to increased hydrophobicity and steric hindrance .

Amino vs. Aryl Substitution: Replacing the amino group with a phenyl moiety (e.g., 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride) increases lipophilicity, enhancing blood-brain barrier penetration but reducing hydrogen-bonding capacity .

Pharmacological Relevance: Eperison Hydrochloride demonstrates how alkylation (4-ethylphenyl) and methyl substitution on the propanone backbone confer muscle relaxant properties via modulation of voltage-gated calcium channels . Tolperisone Hydrochloride impurities (e.g., 2-Methyl-3-(piperidin-1-yl)-1-(m-tolyl)propan-1-one) highlight the criticality of substituent positioning in avoiding off-target effects .

Biological Activity

3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, with the chemical formula C₈H₁₇ClN₂O, is a piperidine derivative notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in neuropharmacology, antimicrobial activity, and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a propanone structure with an amino group, which contributes to its reactivity and biological properties. Its hydrochloride form is a white crystalline solid that is soluble in water and various organic solvents, making it suitable for biochemical applications.

Research indicates that this compound interacts with several molecular targets:

  • Neurotransmitter Systems : It has been studied for its effects on neurotransmitter receptors, particularly in modulating pathways associated with mental health disorders.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Dipeptidylpeptidase-IV (DPP-IV), an enzyme involved in the degradation of incretin hormones, which are crucial for glucose metabolism.

1. Neuropharmacological Effects

This compound has been evaluated for its potential antidepressant-like effects. Its structural similarity to other piperidine derivatives suggests it may influence serotonin and dopamine pathways, which are critical in mood regulation.

2. Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

3. Spermicidal Activity

Preliminary studies suggest that this compound may possess spermicidal properties, which could be explored further for contraceptive applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure CharacteristicsUnique Features
3-(Piperidin-1-yl)propan-1-olHydroxyl group instead of an amino groupDifferent pharmacological profile
1-Phenyl-3-(piperidin-1-yl)propan-1-oneIncludes a phenyl groupEnhanced receptor affinity
3-Amino-pyrrolidineContains a pyrrolidine ringExhibits distinct neuropharmacological effects

Study on DPP-IV Inhibition

A study highlighted the role of this compound as a DPP-IV inhibitor. The findings showed that the compound could enhance incretin levels, thereby improving glucose tolerance in diabetic models.

Neuropharmacological Evaluation

In another investigation focusing on its neuropharmacological effects, researchers assessed the compound's impact on behavioral models indicative of anxiety and depression. Results indicated significant improvements in anxiety-like behaviors in rodent models treated with the compound.

Q & A

Basic: What are the recommended laboratory methods for synthesizing 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride?

Methodological Answer:
The synthesis typically involves a Mannich reaction or reductive amination. For example:

Mannich Reaction: React piperidine with a β-keto ester (e.g., ethyl acetoacetate) and ammonium chloride under acidic conditions. The intermediate is then hydrolyzed and decarboxylated to yield the target compound.

Reductive Amination: Condense 1-(piperidin-1-yl)propan-1-one with ammonia using a reducing agent like sodium cyanoborohydride. Purification is achieved via recrystallization in ethanol or HCl-saturated ether .

Key Considerations:

  • Monitor reaction pH to avoid side products (e.g., over-alkylation).
  • Use HPLC (High-Performance Liquid Chromatography) to confirm purity (≥95%) .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural elucidation?

Methodological Answer:

Data Validation: Use SHELX software (e.g., SHELXL for refinement) to cross-validate bond lengths, angles, and thermal parameters. SHELX’s robustness in handling high-resolution data minimizes refinement errors .

Twinned Crystal Analysis: If twinning is suspected (common in hydrochloride salts), employ SHELXD or PLATON to deconvolute overlapping reflections.

Comparative Analysis: Cross-reference with analogous structures (e.g., 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, CAS 886-06-6) to identify systematic deviations .

Example Workflow:

  • Collect data at 100 K to reduce thermal motion artifacts.
  • Apply Hirshfeld surface analysis to assess intermolecular interactions.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation .

Ventilation: Use a fume hood to prevent inhalation of fine particles.

Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent HCl release .

Storage: Keep in sealed containers under dry, inert conditions (argon/N₂) at 2–8°C to prevent hygroscopic degradation .

Advanced: What strategies ensure batch-to-batch consistency and impurity profiling?

Methodological Answer:

HPLC-MS Analysis:

  • Column: C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase: Gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.
  • Detect impurities at 210 nm (amide/amine absorption). Reference Bupropion hydrochloride protocols for analogous impurity limits (e.g., ≤0.1% for tert-butylamine byproducts) .

NMR Purity Assessment:

  • ¹H NMR (D₂O): Look for δ 3.2–3.5 ppm (piperidine protons) and absence of δ 1.2–1.4 ppm (unreacted starting materials).

Thermogravimetric Analysis (TGA): Monitor decomposition above 200°C to confirm thermal stability .

Basic: Which spectroscopic techniques are most effective for characterization?

Methodological Answer:

FT-IR: Confirm amine (-NH₂) stretches at 3300–3500 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹.

¹³C NMR: Identify the ketone carbon at ~205 ppm and piperidine carbons at 45–55 ppm.

Mass Spectrometry (ESI-MS): Expect [M+H]⁺ at m/z 187.1 (free base) and [M-Cl]⁺ at m/z 223.1 (hydrochloride) .

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